molecular formula C12H23N3S B5712253 N-cyclohexyl-4-methyl-1-piperazinecarbothioamide

N-cyclohexyl-4-methyl-1-piperazinecarbothioamide

Cat. No. B5712253
M. Wt: 241.40 g/mol
InChI Key: DTKBSNCCEFMZDD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-1-piperazinecarbothioamide (CMPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a piperazine derivative that is structurally similar to other piperazine compounds such as TFMPP and BZP. However, CMPT has unique properties that make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide is not fully understood. However, it is believed that N-cyclohexyl-4-methyl-1-piperazinecarbothioamide exerts its effects by modulating the activity of the serotonin receptor. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-4-methyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal studies, N-cyclohexyl-4-methyl-1-piperazinecarbothioamide has been shown to increase locomotor activity and induce hyperthermia. N-cyclohexyl-4-methyl-1-piperazinecarbothioamide has also been shown to increase the release of dopamine and norepinephrine in the brain. These effects suggest that N-cyclohexyl-4-methyl-1-piperazinecarbothioamide may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-4-methyl-1-piperazinecarbothioamide in lab experiments is its high potency. This allows for the use of smaller amounts of the compound, which can reduce the cost of experiments. However, one of the limitations of using N-cyclohexyl-4-methyl-1-piperazinecarbothioamide is its potential toxicity. N-cyclohexyl-4-methyl-1-piperazinecarbothioamide has been shown to have toxic effects on various organs such as the liver and kidneys. Therefore, caution must be exercised when handling and using N-cyclohexyl-4-methyl-1-piperazinecarbothioamide in lab experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide. One area of interest is the investigation of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide as a potential treatment for neurological disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide in humans. Another area of interest is the investigation of the mechanism of action of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide. Understanding the mechanism of action of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide could lead to the development of more effective treatments for neurological disorders. Additionally, the synthesis of new derivatives of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide could lead to the development of compounds with improved properties and reduced toxicity.

Synthesis Methods

The synthesis of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide involves the reaction of cyclohexylamine with 4-methyl-1-piperazinecarbothioamide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-cyclohexyl-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide is in the field of neuroscience. N-cyclohexyl-4-methyl-1-piperazinecarbothioamide has been shown to have an affinity for the serotonin receptor, which plays a crucial role in the regulation of mood and behavior. This has led to the investigation of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide as a potential treatment for various neurological disorders such as depression and anxiety.

properties

IUPAC Name

N-cyclohexyl-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3S/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKBSNCCEFMZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-methylpiperazine-1-carbothioamide

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